3,4-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has a molecular formula of C19H14F2NO3S.
Mechanism of Action
The exact mechanism of action of 3,4-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is not fully understood. However, studies have shown that this compound may exert its pharmacological effects by inhibiting certain enzymes or proteins involved in the disease process.
Biochemical and Physiological Effects:
Studies have shown that 3,4-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide may have various biochemical and physiological effects on the body. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of certain inflammatory cytokines, and reduce the growth of tumors.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3,4-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide in lab experiments is its high potency and selectivity towards certain enzymes or proteins. This makes it an ideal candidate for drug discovery and development. However, one of the major limitations of using this compound is its potential toxicity towards healthy cells, which may limit its clinical applications.
Future Directions
There are several future directions for the research on 3,4-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide. One of the major areas of research is to further elucidate the mechanism of action of this compound and identify its specific targets in the body. Another area of research is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to evaluate the pharmacokinetics and toxicity of this compound in vivo to determine its potential clinical applications.
Synthesis Methods
The synthesis of 3,4-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves the reaction of 3,4-difluorobenzoyl chloride with 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethanamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
3,4-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer and inflammation.
properties
IUPAC Name |
3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c18-13-4-3-11(8-14(13)19)16(21)20-10-17(22,12-5-6-23-9-12)15-2-1-7-24-15/h1-9,22H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALACDFOYHZZEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide |
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